molecular formula C11H20Cl2N2OS B4764871 [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride

[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride

Cat. No. B4764871
M. Wt: 299.3 g/mol
InChI Key: UYNHLAWKXWOSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride, also known as MTA, is a novel compound that has been gaining attention in the scientific community due to its potential use as a research tool. MTA is a selective dopamine transporter (DAT) ligand that has been shown to inhibit the reuptake of dopamine in the brain.

Mechanism of Action

[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride is a selective DAT ligand that binds to the DAT protein on the presynaptic membrane of dopaminergic neurons. By inhibiting the reuptake of dopamine, [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased activation of postsynaptic dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the biochemical and physiological effects of [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate and blood pressure. [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has also been shown to have an immunomodulatory effect, with studies showing that [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride can modulate the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride in lab experiments is its selectivity for the DAT protein, which allows for the specific investigation of the role of dopamine in various physiological and pathological conditions. However, one limitation of using [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride is its potential for off-target effects, as it may bind to other proteins in addition to the DAT protein.

Future Directions

There are several future directions for the use of [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride in scientific research. One direction is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of dopamine in the regulation of appetite and metabolism. Additionally, the development of more selective and potent DAT ligands may lead to the discovery of new therapeutic targets for the treatment of dopamine-related disorders.

Scientific Research Applications

[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been used in several scientific studies to investigate the role of dopamine in various physiological and pathological conditions. For example, [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been used to study the effect of dopamine on learning and memory, addiction, and Parkinson's disease. [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has also been used to investigate the effect of dopamine on the immune system and the cardiovascular system.

properties

IUPAC Name

2-morpholin-4-yl-N-(thiophen-3-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS.2ClH/c1-8-15-10-11(1)9-12-2-3-13-4-6-14-7-5-13;;/h1,8,10,12H,2-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNHLAWKXWOSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CSC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(thiophen-3-ylmethyl)ethanamine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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